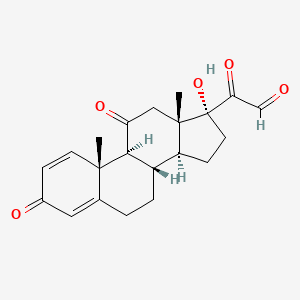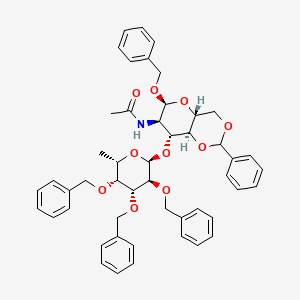![molecular formula C₁₃H₁₃NO₄ B1141160 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester CAS No. 64972-00-5](/img/structure/B1141160.png)
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester" often involves Friedel-Crafts reactions, Michael reactions, and Claisen rearrangements among other organic synthesis methods. For instance, 2-Methyl-4-phenylpentanedioic acid, a compound with a somewhat similar structure, is prepared through the Michael reaction followed by hydrolysis (Natekar & Samant, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using these methods to determine its crystal structure (Wang & Dong, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like "4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester" can lead to a variety of products depending on the reactants and conditions. For example, 3-Amino-4-(anilinothiomethylidene)-2-cyano-2-pentenedioic acid diethyl ester reacts with polyfunctional amines to afford bicyclic cyclocondensation products (Winnik, 1995).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, provide insights into their potential applications and handling. For example, the crystal structure of 5-Phenylamino-3-phenylimino-3H[1, 2]dithiole-4-carboxylic acid ethyl ester was determined using X-ray diffraction, revealing intermolecular N–H···O hydrogen bonds and stabilization by weak C–H···π and π···π interactions (Ghalib et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for understanding how these compounds interact in various chemical environments. Studies such as the reactions of polyfunctional amines with 3-amino-4-(anilinothio-methylidene)-2-cyano-2-pentenedioic acid diethyl ester provide valuable insights into their chemical behavior (Winnik, 1995).
Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Characterization
Research has led to the synthesis and characterization of various novel compounds incorporating 4-[(Phenylamino)methylene]-2-pentenedioic acid 5-methyl ester or structurally related moieties. For instance, compounds combining thiophene and benzimidazole or 1,2,4-triazole have been synthesized, showcasing interesting biological activities like anticancer, antibacterial, antiviral, and antioxidant properties. These thiophene-containing compounds, through creative synthetic routes, demonstrate the compound's versatility in generating new molecules with significant biological activities (Mabkhot et al., 2017).
Catalysts for Chemical Reactions
The compound has been indirectly related to studies on catalytic processes, such as the isomerization reaction of olefins, showcasing its potential utility in creating valuable chemical intermediates through structural modification or as a reference point for catalytic efficiency (Wakamatsu et al., 2000).
Antimicrobial and Anticancer Applications
Synthetic derivatives related to 4-[(Phenylamino)methylene]-2-pentenedioic acid 5-methyl ester have shown promising results in antimicrobial and anticancer evaluations. Compounds with modifications on this structural framework were tested and found to possess significant antimicrobial and anticancer activities, indicating the potential for drug development (Sharma et al., 2012).
Advanced Material Synthesis
The compound and its derivatives have been utilized in the synthesis of advanced materials, such as soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research opens up new avenues for the development of materials with specific functional properties, leveraging the unique structural aspects of the compound (Dalil et al., 2000).
Propiedades
IUPAC Name |
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GOJKSUSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29972141 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

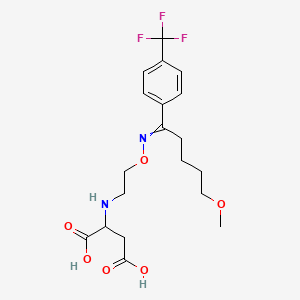
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
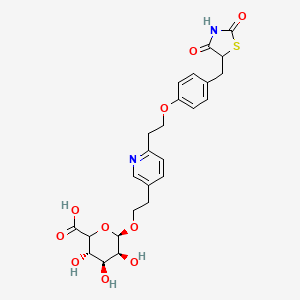

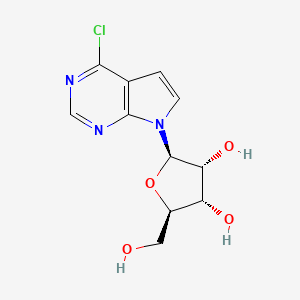
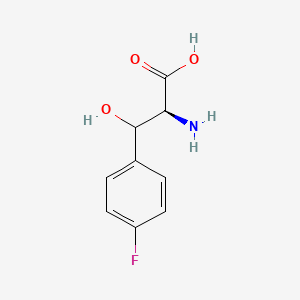
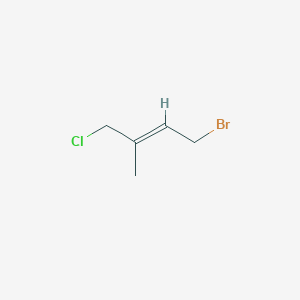
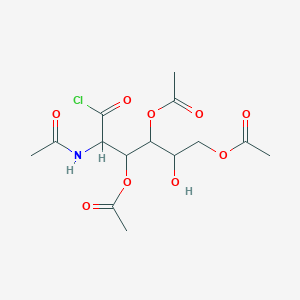
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
